molecular formula C10H6Cl5NO4 B14737003 1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate CAS No. 5331-97-5

1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate

Cat. No.: B14737003
CAS No.: 5331-97-5
M. Wt: 381.4 g/mol
InChI Key: PKISKXZVORFKOH-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate is a chemical compound known for its unique structure and properties It is composed of a trichloronitropropane moiety attached to a dichlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate typically involves the reaction of 1,1,1-trichloro-3-nitropropane with 3,4-dichlorobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and efficiency. The use of automated systems and quality control measures is essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate involves its interaction with molecular targets through its reactive functional groups. The trichloronitropropane moiety acts as an electrophile, facilitating nucleophilic attacks. The nitro group can undergo reduction, leading to the formation of amine derivatives, which can further interact with biological targets. The dichlorobenzoate group contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-3-nitropropane: Shares the trichloronitropropane moiety but lacks the dichlorobenzoate group.

    3,4-Dichlorobenzoic Acid: Contains the dichlorobenzoate group but lacks the trichloronitropropane moiety.

    1,1,1-Trichloro-2-nitroethane: Similar structure but with a shorter carbon chain.

Uniqueness

This dual functionality makes it a valuable compound for various chemical and biological studies .

Properties

CAS No.

5331-97-5

Molecular Formula

C10H6Cl5NO4

Molecular Weight

381.4 g/mol

IUPAC Name

(1,1,1-trichloro-3-nitropropan-2-yl) 3,4-dichlorobenzoate

InChI

InChI=1S/C10H6Cl5NO4/c11-6-2-1-5(3-7(6)12)9(17)20-8(4-16(18)19)10(13,14)15/h1-3,8H,4H2

InChI Key

PKISKXZVORFKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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